(s)-3-(3-Fluorophenyl)-beta-alaninol hcl

Description

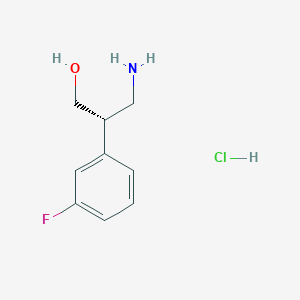

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZDPUDOKIUNU-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 3 Fluorophenyl Beta Alaninol Hcl and Its Stereoisomers

Classical and Established Synthetic Routes to Beta-Alaninol Frameworks

Traditional synthetic approaches to β-alaninol frameworks often involve non-stereoselective methods that are well-established and scalable. These methods typically produce a racemic mixture of enantiomers which must then be separated.

The synthesis of a racemic mixture of a chiral compound from achiral starting materials is a common strategy. libretexts.org For β-alaninol frameworks, this can involve the reduction of a corresponding β-amino acid or ester, or the aminolysis of an epoxide. The resulting 50:50 mixture of two enantiomers is known as a racemate, which is optically inactive. libretexts.org

Once the racemic mixture is obtained, a process called resolution is employed to separate the enantiomers. libretexts.orgpharmaguideline.com Since enantiomers possess identical physical properties like boiling point, melting point, and solubility, direct separation is challenging. libretexts.org The most common method for resolution involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.org

For racemic β-amino alcohols, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphorsulfonic acid can be used as resolving agents. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated by techniques like fractional crystallization. pharmaguideline.com After separation, the individual diastereomeric salts are treated to regenerate the pure enantiomers of the β-amino alcohol. An alternative biological resolution method involves using enzymes or microorganisms, like Penicillium glaucum, which may selectively metabolize one enantiomer, leaving the other behind. pharmaguideline.com

Table 1: Common Chiral Resolving Agents for Racemic Bases

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| Brucine | Chiral Base (for resolving racemic acids) |

| Strychnine | Chiral Base (for resolving racemic acids) |

This table is generated based on information from various sources. libretexts.orgpharmaguideline.com

The introduction of a fluorine atom onto a phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making fluorinated analogues of great interest in medicinal chemistry. researchgate.netnih.govnih.gov The synthesis of fluorinated β-phenylalanine derivatives, and by extension fluorinated phenyl-β-alaninols, often requires adaptations of established synthetic routes. nih.gov

For instance, in routes starting from a fluorinated benzaldehyde, such as 3-fluorobenzaldehyde, the electronic nature of the fluorine substituent can influence the reactivity of the aldehyde and subsequent intermediates. beilstein-journals.org Methods like the Erlenmeyer azlactone synthesis can be adapted to produce fluorinated phenylalanine precursors, which can then be reduced to the corresponding alaninols. researchgate.net Similarly, transition-metal-catalyzed asymmetric hydrogenation of α-amido cinnamic acids derived from fluorinated benzaldehydes has been successfully employed. beilstein-journals.org For example, the synthesis of a 3-bromo-4-fluoro-(S)-phenylalanine derivative was achieved through the asymmetric hydrogenation of an intermediate derived from 3-bromo-4-fluorobenzaldehyde (B1265969) and N-acetylglycine, using a ferrocene-based ligand (Me-BoPhoz) which resulted in a 94% enantiomeric excess (ee). beilstein-journals.org

Enantioselective Synthesis of (S)-3-(3-Fluorophenyl)-beta-alaninol HCl

To circumvent the often inefficient process of racemic resolution, significant research has focused on the development of enantioselective synthetic methods that directly produce the desired stereoisomer in high purity. nih.gov These methods rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules like β-amino alcohols. nih.govacs.org The key is to create the C-C or C-N bond that establishes the stereocenter in a highly stereoselective manner. This can be achieved through various catalytic systems, broadly divided into organocatalysis and transition metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org For the synthesis of chiral β-amino alcohols, organocatalysts can be employed in reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes, which can generate precursors to the target molecules. rsc.org Simple primary β-amino alcohols derived from natural amino acids have been shown to be effective catalysts in such reactions. rsc.org

Another powerful organocatalytic strategy is the asymmetric allylation of imines, which can produce chiral homoallylic amines. beilstein-journals.orgnih.gov For example, chiral 3,3'-diaryl-BINOL catalysts have been used for the asymmetric organocatalytic allylation of N-acylimines, achieving high enantioselectivities (90–99% ee). beilstein-journals.org These homoallylic amines can then be further functionalized to yield the desired β-amino alcohols. The development of these methods provides a metal-free alternative for inducing chirality. beilstein-journals.org

Table 2: Examples of Organocatalytic Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |

| Michael Addition | Primary β-amino alcohols | β-keto esters, nitroalkenes | Up to 99% |

| Allylation | 3,3'-Diaryl-BINOL | N-acylimines, allyltributylstannane | 90-99% |

| nih.govrsc.org-Rearrangement | BINOL-derived chiral phosphoric acid (CPA) | Ene-aldimines | Not specified |

This table is generated based on information from various sources. rsc.orgbeilstein-journals.orgnih.gov

Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral complexes of metals like rhodium, ruthenium, and iridium are highly effective in a variety of enantioselective transformations. nih.govacs.orgudel.edu

Asymmetric hydrogenation is a widely used method for preparing chiral β-amino alcohols. This typically involves the reduction of a prochiral β-enamino ester or a β-amino ketone using a chiral transition metal catalyst. Ruthenium catalysts bearing chiral ligands like BINAP are well-known for their high efficiency and selectivity in hydrogenating functionalized alkenes. udel.edu For example, the asymmetric hydrogenation of α-amidocinnamic acid derivatives using Ru-(S)-BINAP catalysts can produce chiral amino acid precursors with high enantioselectivity (e.g., 97% ee for the synthesis of (S)-Naproxen precursor). udel.edu This methodology is directly applicable to the synthesis of fluorinated phenylalanine derivatives, which can then be reduced to the target β-alaninols. beilstein-journals.org

More recently, iridium-catalyzed borrowing hydrogen amination reactions have been developed for the asymmetric synthesis of β-amino alcohols from racemic α-tertiary 1,2-diols, achieving excellent yields and enantioselectivities (up to 91% yield and 99% ee). nih.govacs.org This dynamic kinetic resolution pathway proceeds via an imine intermediate, with the reduction step being enantiodetermining. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Syntheses

| Metal | Ligand Type | Reaction Type | Substrate | Product ee |

| Ruthenium | BINAP | Asymmetric Hydrogenation | α-amidocinnamic acid | >94% |

| Iridium | Chiral Phosphoric Acid (co-catalyst) | Borrowing Hydrogen Amination | Racemic α-tertiary 1,2-diols | up to 99% |

| Copper | Chiral Ligand | C-H Amination | Alcohols | Not specified |

This table is generated based on information from various sources. nih.govbeilstein-journals.orgacs.orgudel.edu

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. sigmaaldrich.com These molecules are temporarily attached to a substrate, influencing the formation of new stereocenters. sigmaaldrich.com Upon completion of the stereoselective transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com

A common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans. In this approach, an acid chloride substrate reacts with the oxazolidinone to form an imide. The substituents on the oxazolidinone ring then direct subsequent reactions, such as alkylation or aldol (B89426) additions, to occur on a specific face of the molecule, thereby controlling the stereochemistry. For the synthesis of β-amino acids and their derivatives, chiral auxiliaries like (R)- or (S)-α-phenylethylamine have proven effective. nih.gov This inexpensive and commercially available auxiliary can be used to prepare chiral derivatives of β-alanine, which serve as precursors for asymmetrically substituted β-amino acids. nih.gov The process involves the 1,4-addition of the chiral amine to an unsaturated amide, followed by diastereoselective alkylation. nih.gov

Key attributes of an effective chiral auxiliary include:

High stereoselectivity in the synthesis process.

Facile separation of the newly formed chiral center from the auxiliary without causing racemization.

High recovery rate of the auxiliary while maintaining its optical purity.

Biocatalytic Approaches and Enzymatic Resolutions

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high enantio-, regio-, and chemoselectivity under mild reaction conditions. mdpi.comresearchgate.net Enzymes, used either as isolated preparations or within whole-cell systems, are powerful tools for producing enantiomerically pure compounds. mdpi.com

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases, a class of hydrolase enzymes, are particularly effective for this purpose due to their versatility and stereoselectivity. mdpi.comresearchgate.net In a lipase-catalyzed kinetic resolution, one enantiomer of a racemic substrate is selectively transformed into a product, leaving the unreacted enantiomer in high enantiomeric excess.

For the synthesis of fluorinated β-amino acid enantiomers, lipase (B570770) PSIM (from Burkholderia cepacia) has been successfully employed to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com This process yields the unreacted (R)-amino esters and the (S)-amino acid product with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com Lipases such as those from Pseudomonas cepacia (PCL) have demonstrated high (S)-enantioselectivity in the kinetic resolution of related compounds like racemic α-methyl-β-propiothiolactone. researchgate.net

The choice of solvent, acylating agent, and the specific lipase are critical factors that influence the efficiency and selectivity of the resolution. researchgate.netnih.gov For instance, the kinetic resolution of aryltrimethylsilyl chiral alcohols using lipase-catalyzed transesterification achieved high conversions and enantiomeric ratios (E > 200) when optimized. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

| Substrate | Enzyme | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic β-amino carboxylic ester hydrochlorides | Lipase PSIM (Burkholderia cepacia) | (R)-amino esters and (S)-amino acids | ≥99% | mdpi.com |

| Racemic α-methyl-β-propiothiolactone | Lipase from Pseudomonas cepacia (PCL) | (S)-enantiomer | >99% ee at 53% conversion | researchgate.net |

| Racemic aryltrimethylsilyl chiral alcohols | Various Lipases | (S)-alcohol and (R)-acetylated product | >99% | nih.gov |

Whole-Cell Biotransformations for Stereoselective Conversion

Whole-cell biocatalysis utilizes the entire enzymatic machinery of microorganisms to perform chemical transformations. mdpi.commdpi.com This approach offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors. mdpi.com Whole-cell systems can be employed for the stereoselective synthesis of chiral compounds, including the reduction of prochiral ketones to enantiomerically pure alcohols. mdpi.com

The stereochemical outcome of whole-cell biotransformations can often be influenced by manipulating physicochemical parameters such as culture conditions and the composition of the biotransformation medium, without the need for genetic modification. mdpi.com For instance, the use of whole-cell biocatalysts with reductase activity can lead to the formation of either (S) or (R) alcohols from prochiral ketones, depending on the microorganism and substrate. mdpi.com

Engineered whole-cell systems have also been developed for more complex transformations. For example, a multienzyme cascade in a single bacterial whole-cell system has been designed to catalyze stereoselective benzylic aminations with high enantiomeric excess (97.5% ee). nih.gov

Diastereoselective Synthesis Utilizing Existing Stereocenters

Diastereoselective synthesis is a powerful strategy for creating new stereocenters with a defined relationship to existing ones within a molecule. This method relies on the influence of a pre-existing chiral center to direct the stereochemical outcome of a subsequent reaction.

A notable example is the highly diastereoselective alkylation of a β-alanine derivative. scielo.org.mx In this approach, β-alanine is converted into a racemic 2-phenylperhydropyrimidin-4-one derivative. The enolate of this derivative undergoes alkylation with high diastereoselectivity. The steric hindrance created by the axial disposition of the phenyl group at the C(2) position directs the incoming electrophile to the opposite face of the enolate, resulting in the stereoselective formation of a new stereocenter at the C(5) position. scielo.org.mx

Similarly, highly diastereo- and enantioselective additions of substituted α-nitroesters to imines have been developed. nih.gov The use of a chiral proton catalyst in combination with specific α-nitro aryl esters can achieve high diastereoselection (>20:1) in favor of the syn diastereomer. nih.gov

Development of Novel Synthetic Strategies for Enhanced Stereocontrol

The pursuit of more efficient and stereoselective synthetic methods is a continuous endeavor in organic chemistry. Novel strategies are being developed to provide greater control over the formation of chiral centers, often with improved atom economy and reduced environmental impact.

Multi-Component Reactions (MCRs) Adapted for Beta-Alaninol Synthesis

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. beilstein-journals.org These reactions are highly atom-economical and efficient in building molecular complexity. beilstein-journals.org

Several classical MCRs, such as the Strecker and Ugi reactions, are well-established for the synthesis of α-amino acids and their derivatives. nih.gov The Strecker synthesis, the first reported MCR, involves the reaction of an amine, a carbonyl compound, and a cyanide source to produce an α-amino nitrile, which can be hydrolyzed to the corresponding amino acid. nih.gov The Ugi reaction combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide. beilstein-journals.org

Adapting these MCRs for the synthesis of β-amino acid derivatives, including β-alaninols, is an area of active research. For example, the Ugi reaction has been utilized to create oxoindole-β-lactam cores using β-alanine as the acid component. beilstein-journals.org Biocatalysis has also been integrated with MCRs; for instance, lipases have been used to catalyze three-component Mannich reactions to form β-aminoketones. mdpi.com The development of MCRs tailored for the synthesis of β-alaninol structures holds promise for creating efficient and stereocontrolled synthetic routes.

Flow Chemistry and Continuous Processing Methodologies in Academic Synthesis

The synthesis of chiral β-amino alcohols, including structures like (S)-3-(3-Fluorophenyl)-beta-alaninol, has increasingly benefited from the adoption of flow chemistry and continuous processing in academic laboratories. These methodologies offer significant advantages over traditional batch synthesis, such as enhanced reaction control, improved safety, and potential for automation and scalability.

A prominent application of continuous-flow systems in the synthesis of chiral amino alcohols involves biocatalysis. For instance, an efficient method for preparing β-amino alcohols has been developed using a lipase from Thermomyces lanuginosus in a continuous-flow reactor. researchgate.net This approach highlights the benefits of combining an eco-friendly biocatalyst with continuous processing, achieving high efficiency under benign reaction conditions (35 °C) with short residence times (20 min). researchgate.net

In a notable academic study, a cascading continuous-flow microreactor system was employed for the enzymatic synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT), another chiral amino alcohol. This system coupled a transketolase (TK)-catalyzed reaction with a transaminase (TAm)-catalyzed conversion. nih.gov The use of a microreactor-based cascade with free enzymes demonstrated the potential for full conversion in a continuous manner, a significant improvement over batch processes that often suffer from long reaction times. nih.gov

The table below summarizes the reaction parameters from the aforementioned enzymatic continuous-flow synthesis, illustrating the precise control and efficiency achievable with this methodology. nih.gov

| Parameter | Condition/Value | Enzyme System |

|---|---|---|

| Initial Substrate (TAm) | 20 mM L-erythrulose | Transaminase (TAm) |

| Amino Donor (TAm) | 10 mM (S)-α-methylbenzylamine | Transaminase (TAm) |

| Temperature | 20 °C | Both (TK and TAm) |

| pH (TK Reaction) | 7.0 | Transketolase (TK) |

| pH (TAm Reaction) | 9.0 | Transaminase (TAm) |

| System Type | Cascading continuous-flow microreactor | N/A |

These examples of biocatalytic continuous-flow processes, while not directly synthesizing (S)-3-(3-Fluorophenyl)-beta-alaninol, establish a strong methodological precedent. The principles of controlled substrate delivery, rapid enzymatic conversion in packed-bed or micro-reactors, and continuous product output are directly applicable to the asymmetric synthesis of fluorinated phenylalaninol derivatives.

Methodological Advancements in Hydrochloride Salt Formation for Chiral Beta-Amino Alcohols

The conversion of a chiral β-amino alcohol free base into its hydrochloride (HCl) salt is a critical final step in its synthesis, enhancing stability, crystallinity, and handling properties, which are particularly important for pharmaceutical applications.

The traditional and most direct method for forming the hydrochloride salt involves treating the purified amino alcohol free base with hydrochloric acid. This can be achieved by using aqueous HCl, a solution of HCl in an organic solvent like methanol (B129727) or isopropanol, or by bubbling anhydrous HCl gas through a solution of the base. acs.org For instance, in the synthesis of various chiral 1,2-amino alcohol-containing compounds, the hydrochloride salt is often prepared by adding a solution of 3 M HCl in methanol to the reaction mixture, followed by concentration and precipitation with a less polar solvent like methyl tert-butyl ether (MTBE). acs.org

Recent methodological advancements have focused on achieving greater control over the crystallization process to ensure the formation of a desired, stable crystalline form (polymorph) and to avoid the formation of amorphous material or undesired solvates.

One advanced technique involves the in situ generation of hydrochloric acid to induce crystallization under highly controlled, often anhydrous, conditions. A patented process describes the use of trialkylsilylhalides (e.g., trimethylsilyl (B98337) chloride) which react with a protic solvent (like an alcohol) present in the mixture to generate a precise stoichiometric amount of HCl. googleapis.com This method allows for excellent control over the amount of acid generated, which is advantageous when a compound can form multiple salt forms (e.g., a monohydrochloride vs. a dihydrochloride). googleapis.com

Furthermore, the study of solid-liquid equilibrium (SLE) phase diagrams has emerged as a powerful tool for designing and optimizing crystallization processes for amino acid salts. ru.nlresearchgate.net By understanding the phase behavior of the amino acid, its salt, and the solvent system, researchers can precisely control conditions such as temperature, pH, and concentration to selectively crystallize the desired hydrochloride salt, improving yield and purity. ru.nlrsc.org This approach moves beyond simple precipitation to a more engineered and predictable crystallization process.

The table below contrasts traditional and advanced methods for hydrochloride salt formation.

| Methodology | Description | Key Advantages |

|---|---|---|

| Traditional Precipitation | Addition of aqueous or solvent-based HCl to a solution of the amino alcohol free base. | Simple, widely applicable, and effective for many substrates. acs.org |

| In Situ Acid Generation | Use of reagents like trialkylsilyl chlorides to generate HCl within the reaction mixture. | Precise stoichiometric control, can be performed under anhydrous conditions, directs crystallization towards a specific salt form. googleapis.com |

| Phase Diagram-Guided Crystallization | Designing the crystallization process based on experimentally determined solid-liquid equilibrium phase diagrams. | High degree of control over polymorphism, purity, and yield; enables rational process design. ru.nlresearchgate.net |

Stereochemical Characterization and Enantiopurity Assessment of S 3 3 Fluorophenyl Beta Alaninol Hcl

Methodologies for Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. Its accurate determination is crucial in the synthesis of enantiomerically pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Direct and Indirect Separations

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This can be achieved through either direct or indirect methods.

Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds like (S)-3-(3-Fluorophenyl)-beta-alaninol HCl, which is a β-amino alcohol, several types of CSPs are effective. These include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide phases (e.g., teicoplanin or ristocetin), and Pirkle-type phases. The choice of CSP and mobile phase composition is critical for achieving optimal separation. Zwitterionic ion-exchange-type CSPs have also shown remarkable versatility for resolving β-amino acids and their derivatives. acs.org

Indirect Separation: In this method, the enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase (like C18). nanobioletters.com For amino alcohols, common CDAs include Mosher's acid chloride (MTPA-Cl), 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or Marfey's reagent), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.govnih.gov This method is particularly useful when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required. nih.govnih.gov

Table 1: Representative Chiral HPLC Conditions for β-Amino Alcohol Analogs

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte Type |

|---|---|---|---|---|

| Chiralpak AS-H | Hexane/Isopropanol (90/10) | 1.0 | 208 | Heteroaryl Amino Alcohols rsc.org |

| Chiralpak IB | Hexane/Isopropanol (90/10) | 1.0 | 208 | Phenyl Amino Alcohols rsc.org |

| CHIROBIOTIC T | Methanol (B129727)/Acetic Acid/Triethylamine | 1.0 | 254 | Underivatized Amino Alcohols sigmaaldrich.com |

| Astec CHIROBIOTIC T | Water/Methanol/Formic Acid | 0.5 | MS detection | Underivatized Amino Acids |

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com For non-volatile analytes like this compound, derivatization is necessary to increase their volatility and thermal stability. Common derivatization procedures involve acylation of both the amino and hydroxyl groups, for instance, to form N-trifluoroacetyl (TFA) esters. nih.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives and chiral amino acid derivatives, such as Chirasil-Val, are among the most common CSPs used in GC. nih.govresearchgate.net The high efficiency of capillary GC columns allows for excellent resolution of enantiomers even with small differences in their interaction with the stationary phase. chromatographyonline.com

Table 2: Typical Chiral GC Parameters for β-Alanine Analogs

| Chiral Stationary Phase (CSP) | Derivatization Agent | Carrier Gas | Temperature Program | Detector |

|---|---|---|---|---|

| Chirasil-Val | Trifluoroacetic anhydride (B1165640) / Isopropanol | Hydrogen | 100°C to 200°C at 4°C/min | FID |

| CHIRALDEX B-TA (Trifluoroacetyl β-cyclodextrin) | Pentafluoropropionic anhydride / Pentafluoropropanol | Helium | 80°C (2 min) to 180°C at 5°C/min | MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents and Shift Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents. These reagents interact with the enantiomers to create a diastereomeric environment, causing the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum.

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte. nih.govnih.gov This interaction leads to chemical shift non-equivalence (ΔΔδ), allowing for the direct integration of the distinct signals for each enantiomer to calculate the ee. nih.govfrontiersin.org For amino alcohols, CSAs like BINOL-based derivatives or chiral metal-oxide clusters have proven effective. nih.govnih.gov

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that induce large changes in the chemical shifts of nearby nuclei, with the magnitude of the shift being different for each enantiomer in the diastereomeric complex.

For this compound, ¹⁹F NMR spectroscopy is a particularly advantageous technique. The fluorine atom provides a sensitive and specific probe. In the presence of a chiral agent, the ¹⁹F signals of the (S) and (R) enantiomers will be resolved, allowing for highly accurate ee determination due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus. rsc.orgnih.govacs.org Cationic cobalt(III) complexes have been successfully used as chiral solvating agents for the ¹⁹F NMR-based analysis of fluorinated amines and alcohols. nih.govacs.org

Table 3: ¹⁹F NMR for ee Determination of a Fluorinated Chiral Analyte

| Chiral Solvating Agent | Analyte | Solvent | Observed Nucleus | Chemical Shift Difference (ΔΔδ in ppm) |

|---|---|---|---|---|

| Cationic Cobalt(III) Complex | Fluorinated Amine/Alcohol | CDCl₃ | ¹⁹F | 0.05 - 0.30 nih.gov |

| Poly-γ-benzyl-L-glutamate (PBLG) | Flurbiprofen® | CHCl₃ | ¹⁹F | 0.054 - 0.082 rsc.org |

Advanced Spectroscopic and Spectrometric Analysis in Research of S 3 3 Fluorophenyl Beta Alaninol Hcl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy stands as a cornerstone for the definitive structural analysis of (S)-3-(3-Fluorophenyl)-beta-alaninol HCl. Through a suite of one-dimensional and multi-dimensional experiments, it is possible to map the complete atomic framework of the molecule.

Two-dimensional (2D) NMR experiments are crucial for resolving complex spectral overlaps and establishing unambiguous correlations between nuclei. slideshare.net For this compound, a combination of homonuclear and heteronuclear correlation techniques provides a comprehensive structural picture.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal the connectivity within the propane (B168953) backbone, showing correlations between the proton at the chiral center (Cβ) and the adjacent methylene (B1212753) protons (Cα and the CH₂OH group).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu It is a highly sensitive method for assigning each proton signal to its corresponding carbon atom in the fluorophenyl ring and the alaninol chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is vital for establishing the connectivity between different molecular fragments, such as linking the protons of the alaninol backbone to the carbons of the 3-fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. science.gov NOESY is particularly useful for confirming the molecule's stereochemistry and preferred conformation in solution by observing through-space interactions.

The following table summarizes the expected key correlations from these 2D NMR experiments for the structural elucidation of this compound.

| Technique | Correlated Nuclei | Key Information Provided for this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons, confirming the -CH(NH₂)-CH₂-CH₂OH backbone sequence. |

| HSQC | ¹H ↔ ¹³C (¹J) | Assigns protons to their directly bonded carbons (e.g., Cβ-Hβ, Cα-Hα). |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Confirms connectivity between the fluorophenyl ring and the alaninol side chain; establishes the overall carbon skeleton. |

| NOESY | ¹H ↔ ¹H (Spatial) | Provides data on the spatial proximity of protons, aiding in conformational analysis. |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive analytical technique for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org

The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a distinct signal that confirms the presence and position of the fluorine substituent on the phenyl ring. biophysics.org Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) provides valuable structural information. nih.gov For instance, the coupling constants between the fluorine and the aromatic protons (³JHF and ⁴JHF) can help to definitively confirm the meta substitution pattern on the phenyl ring. These far-reaching spin-spin interactions are a key feature used in the structural analysis of fluorinated molecules. nih.gov

| Parameter | Expected Observation | Significance |

|---|---|---|

| ¹⁹F Chemical Shift (δ) | A single resonance in the typical range for aryl fluorides. | Confirms the electronic environment of the fluorine atom. |

| ¹H-¹⁹F Coupling | Splitting of aromatic proton signals and the ¹⁹F signal. | Helps assign aromatic protons and confirms the 3-fluoro substitution pattern. |

| ¹³C-¹⁹F Coupling | Splitting of carbon signals in the phenyl ring. | Provides definitive assignment of the fluorinated carbon and adjacent carbons. |

While ¹H NMR provides information on the proton framework, ¹³C and ¹⁵N NMR spectroscopy offer direct insight into the carbon skeleton and the nitrogen environment of the molecule.

Carbon-13 NMR: The ¹³C NMR spectrum displays a distinct signal for each chemically unique carbon atom. For this compound, this allows for the unambiguous identification of all nine carbon atoms, from the six carbons of the aromatic ring to the three carbons of the β-alaninol backbone. nih.gov The chemical shifts are indicative of the local chemical environment (e.g., aromatic vs. aliphatic, proximity to electronegative atoms like F, O, and N).

Nitrogen-15 NMR: ¹⁵N NMR spectroscopy provides valuable information about the nitrogen-containing functional group. However, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus pose significant sensitivity challenges. wikipedia.orgresearchgate.net Modern inverse-detected techniques, such as ¹H-¹⁵N HSQC, overcome this limitation by detecting the ¹⁵N nucleus through its coupling to the much more sensitive ¹H nucleus. researchgate.net This allows for the determination of the nitrogen's chemical shift, which is sensitive to its protonation state and local environment, confirming the primary amine hydrochloride structure.

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Obtained |

|---|---|---|

| ¹³C | ~110-165 (Aromatic), ~35-70 (Aliphatic) | Provides a complete map of the carbon skeleton and the position of substituents. |

| ¹⁵N | ~ -320 to -360 (Alkylammonium) | Confirms the presence and electronic state of the nitrogen atom within the amino group. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of the parent ion, which in turn allows for the unambiguous confirmation of the molecular formula. For (S)-3-(3-Fluorophenyl)-beta-alaninol, the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value with high accuracy (typically within 5 ppm).

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like amino alcohols. mdpi.com It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it straightforward to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. This controlled fragmentation provides valuable structural information by revealing characteristic neutral losses and fragment ions, which helps to piece together the molecular structure.

| Ion | Calculated Exact Mass | Information Provided |

|---|---|---|

| [C₉H₁₂FNO + H]⁺ | 170.0976 | Confirms the elemental composition of the molecule. |

| [M+H - H₂O]⁺ | 152.0870 | Indicates the presence of a hydroxyl group. |

| [M+H - NH₃]⁺ | 153.0711 | Suggests the presence of an amino group. |

| [C₇H₇F]⁺ | 110.0532 | Represents the fluorobenzyl fragment, confirming the ring structure. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com As this compound is a salt, it is non-volatile and not directly amenable to GC analysis. However, chemical derivatization can be used to convert the polar functional groups (-OH and -NH₂) into more volatile and thermally stable moieties, such as trimethylsilyl (B98337) (TMS) or pentafluoropropionyl esters. nist.gov

Once derivatized, GC-MS analysis is highly effective for assessing the purity of the compound and for identifying and quantifying any volatile impurities or byproducts from the synthesis. The mass spectrometer provides fragmentation patterns for each separated component, which serve as a "fingerprint" for identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

A detailed vibrational analysis with specific band assignments from experimental IR and Raman spectra for this compound is not available in published research. While general principles of IR and Raman spectroscopy would allow for the prediction of characteristic vibrational modes for the functional groups present in the molecule (such as O-H, N-H, C-H, C-F, and aromatic C=C stretching and bending vibrations), specific wavenumber data from measured spectra of this compound has not been reported. Without this primary data, a data table and a thorough discussion of its functional group characterization and vibrational analysis cannot be provided.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties and Conformational Studies

Similarly, there is a lack of published ORD and CD spectroscopic data for this compound. These techniques are essential for characterizing the chiral nature of the molecule and investigating its conformational preferences in solution. However, without experimental data detailing specific rotations at various wavelengths (for ORD) or molar ellipticity in regions of electronic transitions (for CD), a meaningful analysis of its chiroptical properties and conformational behavior is not possible. Consequently, the creation of a data table and a detailed discussion on this topic is precluded.

Reactivity Profiles and Mechanistic Investigations of S 3 3 Fluorophenyl Beta Alaninol Hcl

Nucleophilic and Electrophilic Reactivity of Amino and Hydroxyl Moieties

The chemical character of (S)-3-(3-Fluorophenyl)-beta-alaninol HCl is largely defined by the reactivity of its primary amino (-NH2) and hydroxyl (-OH) groups. The amino group, with its lone pair of electrons on the nitrogen atom, functions as a potent nucleophile. This nucleophilicity allows it to readily participate in reactions such as alkylation, acylation, and arylation. For instance, in the presence of a suitable electrophile like an alkyl halide, the amino group can form a new carbon-nitrogen bond.

Conversely, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which significantly diminishes its nucleophilicity and renders it electrophilic. The hydroxyl group also exhibits dual reactivity. Its oxygen atom possesses lone pairs, making it nucleophilic and capable of attacking electrophilic centers to form ethers or esters. However, the hydroxyl group can also be protonated in the presence of a strong acid, converting it into a good leaving group (H2O) and facilitating substitution or elimination reactions at the adjacent carbon atom. The hydrochloride salt form of the compound implies that the amino group is protonated, which would necessitate a basic workup to liberate the free, nucleophilic amine for many synthetic applications.

Influence of the Fluorine Substituent on Reaction Kinetics, Thermodynamics, and Selectivity

The fluorine atom at the meta-position of the phenyl ring exerts a profound electronic influence on the molecule's reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) deactivates the aromatic ring towards electrophilic substitution. This effect also propagates through the carbon skeleton to the amino and hydroxyl groups, albeit to a lesser extent due to the intervening atoms.

Acid-Catalyzed and Base-Catalyzed Transformations of Beta-Amino Alcohols

Beta-amino alcohols like (S)-3-(3-Fluorophenyl)-beta-alaninol are susceptible to a variety of transformations under both acidic and basic conditions. In the presence of a strong acid, the hydroxyl group can be protonated and subsequently eliminated as water, leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement or react with a nucleophile. A common acid-catalyzed reaction for beta-amino alcohols is the Tiffeneau-Demjanov rearrangement, which can result in ring expansion if the amino alcohol is part of a cyclic system.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile. This can lead to the formation of three-membered heterocyclic rings, such as aziridines, through an intramolecular cyclization reaction where the amino group acts as the leaving group (after suitable modification). The specific reaction pathway and product distribution are highly dependent on the reaction conditions, including the nature of the acid or base, the solvent, and the temperature.

Studies on Amine and Alcohol Derivatization Pathways for Synthetic Utility

The amino and hydroxyl moieties of this compound are prime targets for derivatization to create a wide array of synthetically useful compounds. The primary amine can be readily converted into amides, sulfonamides, carbamates, and ureas through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and chloroformates, respectively. These derivatives often exhibit altered chemical and biological properties and can serve as key intermediates in the synthesis of more complex molecules.

Similarly, the hydroxyl group can be transformed into ethers, esters, and silyl (B83357) ethers. Etherification, often achieved via the Williamson ether synthesis, and esterification with carboxylic acids or their derivatives, are common strategies to protect the hydroxyl group or to introduce new functional handles. Silylation, the reaction with a silyl halide like tert-butyldimethylsilyl chloride, is a frequently employed method for protecting the alcohol during subsequent synthetic steps due to the ease of both formation and cleavage of silyl ethers.

Table 1: Common Derivatization Reactions

| Functional Group | Reagent Class | Derivative Formed |

| Amino (-NH2) | Acyl Halides | Amide |

| Amino (-NH2) | Sulfonyl Halides | Sulfonamide |

| Amino (-NH2) | Isocyanates | Urea |

| Hydroxyl (-OH) | Alkyl Halides | Ether |

| Hydroxyl (-OH) | Carboxylic Acids | Ester |

| Hydroxyl (-OH) | Silyl Halides | Silyl Ether |

Elucidation of Reaction Mechanisms in Stereoselective Synthesis and Transformations

The stereochemistry of this compound is a critical aspect of its chemical behavior, and understanding the mechanisms of its stereoselective reactions is paramount for its application in asymmetric synthesis. The existing stereocenter can direct the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselection. For example, in the reduction of a ketone adjacent to the chiral center, the approach of the reducing agent can be sterically hindered by the substituents on the chiral carbon, leading to the preferential formation of one diastereomer over the other.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and computational modeling, to elucidate the transition state geometries and reaction pathways. For instance, in the synthesis of chiral auxiliaries from this compound, the mechanism of stereochemical transfer is a key area of investigation. The precise understanding of these mechanisms allows for the rational design of synthetic routes that can achieve high levels of stereocontrol, which is crucial in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Theoretical and Computational Chemistry Approaches to S 3 3 Fluorophenyl Beta Alaninol Hcl

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and conformational landscape of (S)-3-(3-Fluorophenyl)-beta-alaninol HCl. These calculations solve the Schrödinger equation for the molecule, providing insights into its stability, reactivity, and geometry.

Density Functional Theory (DFT) Studies of Ground States and Reaction Intermediates

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT can be employed to determine its most stable three-dimensional structure (the ground state) by optimizing the geometry of the molecule. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

The presence of the fluorophenyl group and the chiral center at the beta-carbon introduces significant conformational flexibility. DFT studies can explore the various possible conformers arising from rotations around the C-C and C-N bonds. By calculating the relative energies of these conformers, the most populated and therefore most stable structures in the gas phase or in solution (using implicit solvent models) can be identified. For instance, studies on similar amino acids with polar side chains have successfully used DFT to determine their stable conformers sciforum.net.

Table 1: Representative DFT Functionals and Basis Sets for Studying Amino Alcohols

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A widely used hybrid functional that provides a good balance of accuracy for geometries and energies of organic molecules. |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional that is often better for non-covalent interactions and thermochemistry. |

| ωB97X-D | aug-cc-pVTZ | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where dispersion forces are important. |

Computational Analysis of Transition States and Energy Barriers in Reaction Pathways

Beyond identifying stable structures, DFT can map out the entire reaction pathway connecting reactants, intermediates, and products. A critical aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of a reaction, which in turn governs the reaction rate.

The study of reaction pathways also provides a deeper understanding of stereoselectivity. In the synthesis of a chiral molecule like this compound, it is crucial to control the formation of the desired stereoisomer. DFT calculations can be used to model the transition states leading to the (S) and (R) enantiomers. A lower energy barrier for the transition state leading to the (S) enantiomer would explain the observed stereoselectivity in an asymmetric synthesis nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Landscapes, Solvation Effects, and Molecular Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvation, and intermolecular interactions.

MD simulations can provide a more comprehensive view of the conformational landscape of this compound than static DFT calculations. By simulating the molecule's movement over nanoseconds or longer, a wide range of accessible conformations can be sampled, and the probability of finding the molecule in a particular conformation can be determined. A study on fluorinated alkanes demonstrated the significant influence of fluorine substitution on the conformational profiles, which is also relevant for the fluorophenyl group in the target molecule semanticscholar.org.

Solvation plays a critical role in the behavior of molecules in solution. MD simulations explicitly model the solvent molecules (e.g., water) around the solute, providing detailed information about the solvation shell and the specific interactions between the solute and solvent. This is particularly important for the hydrochloride salt of (S)-3-(3-Fluorophenyl)-beta-alaninol, as the charged amino group will strongly interact with polar solvents. Ab initio MD simulations have been used to investigate the solvation and transport of ions in water, providing a framework for understanding the hydration of the protonated amine in the target compound nyu.edu. The calculation of solvation free energies from MD simulations can also offer insights into the molecule's solubility and partitioning behavior nih.govnih.gov.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, IR vibrational frequencies, CD spectra)

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data. By calculating the spectroscopic properties of a proposed structure and comparing them to experimental spectra, the structure can be confirmed or refined.

DFT calculations can predict NMR chemical shifts with a good degree of accuracy. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The fluorine atom in the phenyl ring provides a unique spectroscopic handle, and its 19F NMR chemical shift is sensitive to the local electronic environment.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The sign and intensity of the CD signals are highly sensitive to the molecule's three-dimensional structure. Theoretical calculations of CD spectra, often performed using time-dependent DFT (TD-DFT), can help in assigning the absolute configuration of a chiral center. For this compound, a calculated CD spectrum that matches the experimental spectrum would provide strong evidence for the (S) configuration arxiv.org. The conformational dependence of CD spectra makes it a sensitive probe of the molecule's solution-phase structure researchgate.net.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Information Obtained |

| NMR | DFT (GIAO, CSGT) | Chemical shifts, coupling constants |

| IR | DFT (Harmonic Frequencies) | Vibrational modes, functional groups |

| CD | TD-DFT | Absolute configuration, conformation |

In Silico Modeling of Chiral Recognition Processes and Stereoselectivity in Reactions

Understanding how a chiral molecule interacts with its environment, particularly with other chiral molecules, is fundamental to many areas of chemistry and biology. In silico modeling can provide detailed insights into these chiral recognition processes.

For this compound, this could involve modeling its interaction with a chiral stationary phase in chromatography or with the active site of an enzyme. By using techniques like molecular docking and MD simulations, the binding modes of the (S) and (R) enantiomers can be compared. The enantiomer that forms more stable interactions (e.g., more hydrogen bonds, better steric fit) will bind more strongly, explaining the basis of chiral separation.

In the context of stereoselective reactions, computational modeling can be used to understand the origin of enantioselectivity. This often involves modeling the interaction of the substrate with a chiral catalyst or reagent. By analyzing the transition state structures for the formation of both enantiomers, the factors that favor the formation of the (S)-product can be identified. These factors can include steric hindrance, electronic interactions, and hydrogen bonding. A working model for the stereochemical outcome of a copper-catalyzed synthesis of amino alcohols has been proposed based on such computational analysis nih.gov. The insights gained from these models can guide the design of more efficient and selective synthetic methods diva-portal.org.

Applications of S 3 3 Fluorophenyl Beta Alaninol Hcl As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecular Architectures

The utility of (S)-3-(3-Fluorophenyl)-beta-alaninol HCl is particularly evident in the asymmetric synthesis of intricate chiral molecules. As a chiral precursor, it allows for the introduction of a defined stereocenter at an early stage of a synthetic sequence, which is then carried through to the final product. This "chiral pool" approach is an efficient strategy for obtaining enantiomerically pure compounds. nih.gov

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. nih.goveurekaselect.comrsc.org The 1,3-amino alcohol functionality of (S)-3-(3-Fluorophenyl)-beta-alaninol makes it an ideal precursor for the stereoselective synthesis of saturated heterocycles like azetidines and piperidines.

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing rings, can be accomplished from 1,3-amino alcohols through intramolecular cyclization. mdpi.com A general strategy involves converting the primary alcohol into a good leaving group (e.g., a mesylate or tosylate). Subsequent intramolecular nucleophilic substitution by the amine group closes the ring to form the azetidine (B1206935). The stereocenter from the parent molecule is retained in the product, yielding an enantiomerically pure 2-substituted azetidine. The presence of the 3-fluorophenyl group at the 2-position of the azetidine ring provides a site for further synthetic elaboration.

Piperidines: Similarly, (S)-3-(3-Fluorophenyl)-beta-alaninol can be incorporated into synthetic routes to generate chiral piperidines, which are six-membered nitrogen heterocycles. organic-chemistry.orgwhiterose.ac.uknih.gov This often involves multi-step sequences where the amino alcohol is used to build a larger carbon skeleton that can subsequently undergo cyclization. For example, the amine can be protected and the alcohol oxidized to an aldehyde, which can then participate in reactions like aza-Diels-Alder or other cyclization cascades to form highly substituted piperidine (B6355638) rings with defined stereochemistry.

The table below outlines representative transformations for the synthesis of these heterocycles.

| Starting Material | Target Heterocycle | General Reaction Type | Key Steps | Resulting Stereochemistry |

| (S)-3-(3-Fluorophenyl)-beta-alaninol | (S)-2-(3-Fluorophenyl)azetidine | Intramolecular Cyclization | 1. N-protection (e.g., Boc, Cbz) 2. O-activation (e.g., MsCl, TsCl) 3. Base-mediated ring closure 4. N-deprotection | Retention of (S)-configuration |

| (S)-3-(3-Fluorophenyl)-beta-alaninol | Chiral 3-Fluorophenyl-substituted Piperidine | Multi-step Synthesis & Cyclization | 1. Chain elongation from the alcohol terminus 2. Reductive amination or other C-N bond forming cyclization | Controlled by the initial stereocenter |

This table presents generalized synthetic strategies.

The distinct functional groups of this compound allow it to serve as a scaffold for creating more complex, polyfunctional chiral intermediates. The amine and alcohol can be differentially protected and reacted, enabling precise control over the synthetic pathway.

For instance, the amine can be protected with a group like tert-butoxycarbonyl (Boc), allowing the selective modification of the hydroxyl group. The hydroxyl group could be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in ether or ester formation. Conversely, protecting the alcohol (e.g., as a silyl (B83357) ether) allows for reactions at the amine, such as acylation or alkylation. The fluorophenyl ring can also be functionalized, typically through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although this often requires harsher conditions. This orthogonal reactivity is key to building advanced intermediates for target molecules in medicinal chemistry. nih.govnih.gov

Ligand Design and Chiral Catalyst Development for Asymmetric Transformations

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. rsc.org Chiral 1,2- and 1,3-amino alcohols are common backbones for the synthesis of effective ligands.

(S)-3-(3-Fluorophenyl)-beta-alaninol can be used to synthesize bidentate ligands where the nitrogen and oxygen atoms coordinate to a metal center. The fixed stereocenter and the bulky 3-fluorophenyl group create a well-defined chiral pocket around the metal. This chiral environment forces reactants to approach the metal from a specific direction, leading to high enantioselectivity in the catalyzed reaction. For example, the amino alcohol can be a precursor to chiral phosphine (B1218219) ligands or other types of ligands used in transition metal catalysis. rsc.org The development of catalysts where chirality originates from a stereogenic metal center, coordinated by achiral ligands, is also an emerging area where derivatives of such building blocks could be valuable. rsc.org

| Ligand Class | Synthesis from (S)-3-(3-Fluorophenyl)-beta-alaninol | Potential Metal Complex | Application in Asymmetric Catalysis |

| Chiral Oxazoline (B21484) Ligands | Reaction with a nitrile followed by cyclization (not a direct route for a 1,3-amino alcohol) | Rhodium, Palladium, Copper | Hydrogenation, C-C bond formation |

| Chiral Amino-phosphine Ligands | N-phosphinylation and O-modification | Iridium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Diamine Ligands | Conversion of the alcohol to a second amine functionality | Ruthenium, Rhodium | Transfer Hydrogenation |

This table illustrates potential applications in ligand design based on the structural motifs of the building block.

Methodologies for Diversity-Oriented Synthesis and Chiral Library Generation

Diversity-oriented synthesis (DOS) is a strategy that aims to produce a wide range of structurally diverse molecules from a single starting material in a few steps. scispace.comsouralgroup.combeilstein-journals.org This approach is powerful for exploring chemical space and identifying new biologically active compounds. nih.gov

This compound is an excellent substrate for DOS. Its three distinct functionalization points—the amine, the alcohol, and the aromatic ring—can be modified using a variety of reactions to generate a library of chiral compounds. This strategy, sometimes referred to as a "build/couple/pair" approach, uses a densely functionalized starting material to generate multiple molecular skeletons. scispace.com

A DOS strategy could involve:

Scaffold Decoration: Starting with the core (S)-3-(3-fluorophenyl)propylamine skeleton, different substituents can be added to the amine and hydroxyl groups.

Ring-Forming Reactions: The linear scaffold can be used in various cyclization reactions to produce different heterocyclic cores (e.g., azetidines, piperidines, oxazines) depending on the reagents and conditions used.

This approach allows for the rapid generation of a library of related but structurally distinct chiral molecules, which can then be screened for biological activity.

| Functionalization Site | Reagent Class | Reaction Type | Resulting Moiety |

| Amine (NH2) | Acyl Chlorides, Carboxylic Acids | Acylation | Amide |

| Aldehydes, Ketones | Reductive Amination | Secondary/Tertiary Amine | |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | |

| Alcohol (OH) | Carboxylic Acids, Acyl Chlorides | Esterification | Ester |

| Alkyl Halides | Williamson Ether Synthesis | Ether | |

| Oxidizing Agents | Oxidation | Aldehyde, Carboxylic Acid | |

| Aromatic Ring (C6H4F) | Electrophiles (with activating groups) | Electrophilic Aromatic Substitution | Substituted Phenyl |

| Boronic Acids/Esters (after conversion to halide) | Suzuki Coupling | Biaryl |

This table showcases the potential for diversification at each functional site of the molecule.

Future Research Perspectives and Unaddressed Challenges in the Study of S 3 3 Fluorophenyl Beta Alaninol Hcl

Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact

A primary challenge in the synthesis of fine chemicals like (S)-3-(3-Fluorophenyl)-beta-alaninol HCl is the development of processes that are not only efficient but also environmentally benign. Future research will likely focus on several key areas to minimize the environmental footprint of its production.

One promising avenue is the expanded use of biocatalysis . Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a route for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org This approach boasts significant advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, mild reaction conditions, the elimination of heavy metal catalysts, and high stereoselectivity, often exceeding 99% enantiomeric excess (ee). frontiersin.org Further research into enzyme engineering and genome mining could uncover novel biocatalysts with improved activity and substrate scope tailored for fluorinated precursors. frontiersin.org

Another critical area is the advancement of catalytic systems based on earth-abundant metals . While precious metals are effective, their cost and toxicity are significant drawbacks. Catalytic systems using metals like nickel offer a more sustainable alternative. For instance, nickel-catalyzed monoamination of 1,2-diols has been shown to be a highly atom-economical process, generating water as the sole byproduct. acs.org Future work should aim to develop chiral versions of these catalysts to achieve high enantioselectivity in the synthesis of β-amino alcohols.

Furthermore, adherence to green chemistry principles will be paramount. This includes the use of environmentally benign solvents like water, the development of reusable solid base catalysts, and designing reactions that maximize atom economy, thereby reducing waste. acs.orgorganic-chemistry.org

Table 1: Comparison of Sustainable Synthetic Strategies for Chiral β-Amino Alcohols

| Strategy | Key Advantages | Current Challenges & Future Research Directions |

|---|---|---|

| Biocatalysis (e.g., AmDHs) | High stereoselectivity (>99% ee), mild conditions, uses inexpensive ammonia, eliminates heavy metals, environmentally benign. frontiersin.org | Limited substrate scope, enzyme stability and activity may need improvement. Future work involves enzyme engineering and discovery of novel biocatalysts. frontiersin.org |

| Earth-Abundant Metal Catalysis (e.g., Nickel) | Low cost, low toxicity, high atom economy (e.g., water as the only byproduct). acs.org | Development of highly enantioselective versions of these catalysts, broadening substrate compatibility. |

| Green Chemistry Approaches | Reduced waste, improved safety, lower environmental impact through use of benign solvents (e.g., water) and reusable catalysts. organic-chemistry.org | Catalyst deactivation and recovery, ensuring high yields and selectivity in green solvents. |

Advancements in Stereochemical Control for Ultra-High Enantiopurity and Diastereoselectivity

Achieving exceptionally high levels of stereochemical purity is critical for pharmaceutical applications. americanpharmaceuticalreview.com Future research will focus on refining existing methods and developing novel strategies to exert precise control over the formation of chiral centers, aiming for ultra-high enantiopurity and diastereoselectivity.

A significant area of development is asymmetric C-H functionalization . This modern synthetic strategy allows for the direct conversion of C-H bonds into new functionalities, streamlining synthetic pathways. For example, an enantioselective radical C-H amination of alcohols has been developed using a multi-catalytic system, bypassing the need for chiral pool precursors and enabling access to a wide range of chiral β-amino alcohols. nih.gov This radical relay chaperone strategy represents a powerful tool for creating the vicinal amino alcohol motif with high selectivity. nih.gov

The asymmetric cross-coupling of readily available starting materials like aldehydes and imines is another promising frontier. westlake.edu.cn Recent advancements using chromium catalysis have enabled the modular synthesis of β-amino alcohols with adjacent chiral centers. westlake.edu.cn This approach successfully addresses the challenge of controlling both chemical and stereochemical selectivity in a reaction where multiple side reactions can compete. westlake.edu.cn

Furthermore, methods involving the diastereoselective addition of organometallic reagents to chiral precursors , such as fluorinated oxazolidines, provide a direct route to enantiopure β-amino alcohols with excellent diastereoselectivity. acs.orgthieme-connect.com The development of new chiral auxiliaries and reagents will continue to be a focus for achieving even higher levels of stereocontrol, particularly for molecules with multiple stereocenters. ru.nlnih.gov

Table 2: Selected Asymmetric Methods for β-Amino Alcohol Synthesis

| Method | Key Features | Reported Stereoselectivity |

|---|---|---|

| Radical β-C–H Amination | Multi-catalytic system (photocatalyst and chiral copper catalyst); bypasses chiral pool precursors. nih.gov | High enantioselectivity reported for various substrates. nih.gov |

| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Couples aldehydes and imines; modular synthesis from simple starting materials. westlake.edu.cn | Can achieve >99% enantiomeric excess (ee) after recrystallization. westlake.edu.cn |

| Diastereoselective Addition to Chiral Oxazolidines | Utilizes organolithium reagents with chiral trifluoromethyl oxazolidines. acs.org | Complete to high diastereoselectivity (>98% de). acs.orgthieme-connect.com |

| Asymmetric Transfer Hydrogenation | Catalytic diastereoselective reduction of β-amino ketones to form anti-γ-amino alcohols. ru.nlrsc.org | Can achieve high diastereomeric ratios (e.g., 96:4). ru.nlrsc.org |

Exploration of Novel Reactivity and Unconventional Transformations for Structural Complexity

Beyond optimizing the synthesis of the core this compound structure, future research will explore its potential as a versatile building block for creating more complex molecules. This involves investigating novel reactivity and unconventional transformations.

The fluorine atom on the phenyl ring is not merely a passive substituent; it significantly influences the electronic properties of the molecule and can be a handle for novel chemical transformations . Research into halofluorination and related reactions demonstrates how fluorine can be incorporated and how adjacent functional groups can be manipulated to create diverse molecular scaffolds. beilstein-journals.orgnih.govnih.gov The unique reactivity of fluorinated organic compounds can be harnessed to develop new synthetic methodologies. mdpi.com

The development of unconventional bond-forming strategies , such as the radical-mediated C-H amination previously mentioned, opens new avenues for derivatization. nih.gov Once the β-amino alcohol is formed, the oxazoline (B21484) intermediate can be converted into various medicinally relevant motifs, including β-benzamides, α-amino acids, and vicinal benzamide (B126) halides, showcasing the synthetic utility of the method. nih.gov

Future studies could focus on leveraging the existing stereocenters of this compound to direct subsequent stereoselective transformations, building up molecular complexity in a controlled manner. This could involve catalyst-directed functionalization of other positions on the molecule or using it as a chiral ligand or catalyst itself in other asymmetric reactions.

Deeper Integration of Computational Chemistry in Mechanistic Elucidation and Rational Design

Computational chemistry has become an indispensable tool in modern organic synthesis, and its deeper integration is poised to accelerate progress in the synthesis of chiral molecules like this compound. chiralpedia.com

A key application is the elucidation of reaction mechanisms and the origins of stereoselectivity. Using techniques such as Density Functional Theory (DFT), researchers can model transition states of catalytic cycles to understand why a particular enantiomer or diastereomer is formed preferentially. rsc.org This knowledge is crucial for rationally designing more effective catalysts and optimizing reaction conditions.

Computational methods are also vital for the rational design of novel catalysts . Instead of relying solely on experimental screening, computational modeling allows for the in-silico design and evaluation of new chiral ligands or organocatalysts. chiralpedia.comrsc.org This can significantly reduce the time and resources required to discover catalysts with improved activity and selectivity.

The rise of Artificial Intelligence (AI) and Machine Learning (ML) offers new possibilities. By training models on existing experimental data, AI can predict the outcomes of reactions with new substrates or catalysts, further accelerating the optimization process. chiralpedia.com Computational analysis has also been used to understand the structural basis for enhanced activity in engineered enzymes, guiding further protein mutagenesis efforts. frontiersin.org

Innovation in Analytical Techniques for Real-Time Process Monitoring and Enhanced Chiral Purity Determination

The synthesis of a high-purity enantiomer requires robust analytical methods to monitor the reaction and to verify the quality of the final product. Innovation in analytical technology is crucial for ensuring process efficiency and regulatory compliance. americanpharmaceuticalreview.com

Process Analytical Technology (PAT) is a key area of future development. researchgate.net As defined by the FDA, PAT involves designing and controlling manufacturing processes through real-time measurements of critical quality attributes. researchgate.netmt.com For asymmetric synthesis, PAT tools like in-line infrared (IR) spectroscopy can monitor reaction kinetics and the concentration of reactants and products in real-time. nih.govresearchgate.net This enables tighter process control, ensuring the reaction proceeds efficiently and safely, leading to a more robust and reproducible synthesis. mt.comresearchgate.net

Table 3: Overview of Process Analytical Technology (PAT) Tools for Asymmetric Synthesis

| PAT Tool | Application | Benefit |

|---|---|---|

| In-line Infrared (IR) Spectroscopy | Real-time monitoring of reactant consumption and product formation. researchgate.net | Better understanding of reaction profiling and kinetics; enables process control. researchgate.net |

| Raman Spectroscopy | Monitoring of polymorphic forms during crystallization and reaction progress. researchgate.net | Ensures desired solid-state properties and process consistency. |

| Focused-Beam Reflectance Measurement (FBRM) | In-process monitoring of particle size and distribution during crystallization. mt.com | Control over crystal size, which impacts filtration and formulation. |

For the final product analysis, there is a continuous need for more sensitive and efficient methods for chiral purity determination . High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the current gold standard for separating enantiomers. americanpharmaceuticalreview.comnih.govchromatographyonline.com However, techniques like Capillary Electrophoresis (CE) are gaining prominence as powerful complementary methods. CE offers advantages such as high separation efficiency, rapid analysis times, and minimal sample and solvent consumption, aligning with green analytical chemistry principles. americanpharmaceuticalreview.comnih.govmdpi.com

Future research will focus on developing novel CSPs for HPLC and chiral selectors for CE to resolve ever-more challenging separations. Additionally, the integration of advanced detection methods, such as mass spectrometry (LC-MS/MS), provides exceptional selectivity and sensitivity, which is crucial for identifying and quantifying trace-level enantiomeric impurities. americanpharmaceuticalreview.com The application of systematic method development strategies like Design-of-Experiments (DoE) and Quality-by-Design (QbD) will lead to more robust and reliable analytical methods. mdpi.com

Table 4: Comparison of Key Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). chromatographyonline.com | High resolution, versatility, well-established, widely applicable. nih.govchromatographyonline.com | Can require significant solvent usage; method development can be time-consuming. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. mdpi.com | High efficiency, rapid analysis, minimal sample/reagent consumption, green technique. americanpharmaceuticalreview.comnih.gov | Lower concentration sensitivity compared to HPLC unless coupled with advanced detectors. |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a CSP. | Fast separations, reduced organic solvent consumption compared to normal-phase HPLC. wikipedia.org | Requires specialized equipment. |

Q & A

Q. What are the optimal synthetic routes for (S)-3-(3-Fluorophenyl)-beta-alaninol HCl, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone intermediate or resolution of racemic mixtures. For example, chiral catalysts like Corey-Bakshi-Shibata (CBS) can be used to reduce 3-(3-fluorophenyl)-3-oxopropanoate derivatives (e.g., ethyl 3-(3-fluorophenyl)-3-oxopropanoate, CAS 33166-77-7) to obtain the (S)-enantiomer with high enantiomeric excess (ee) . Enantiomeric purity can be verified via chiral HPLC or polarimetry. Post-synthetic HCl salt formation ensures stability and crystallinity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the fluorophenyl moiety and alaninol backbone. F NMR (e.g., δ -110 to -120 ppm) can validate fluorine substitution .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHFNO·HCl, theoretical m/z 227.06 for [M+H]).

- X-ray Crystallography : Resolves absolute configuration and salt formation .

Q. What safety precautions are necessary when handling fluorinated aromatic compounds like this derivative?

- Methodological Answer : Fluorinated aromatics require stringent safety measures:

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorophenols, boiling point ~295°C) .

- Wear nitrile gloves and PPE to prevent skin contact, as fluorinated compounds may penetrate latex .

- Monitor waste disposal per EPA guidelines to prevent environmental release .

Advanced Research Questions